molecular formula C22H29N3O3 B11574637 1-(2-imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol

1-(2-imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol

Cat. No.: B11574637
M. Wt: 383.5 g/mol
InChI Key: WOFILWXIKKUJDP-UHFFFAOYSA-N
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Description

1-(2-IMINO-3-PENTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(2-METHOXYPHENOXY)PROPAN-2-OL is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has a unique structure that combines a benzodiazole moiety with a methoxyphenoxy group, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-IMINO-3-PENTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(2-METHOXYPHENOXY)PROPAN-2-OL typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of an appropriate o-phenylenediamine derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Imino Group: The imino group can be introduced by reacting the benzodiazole intermediate with an appropriate amine or imine precursor.

    Attachment of the Pentyl Group: The pentyl group can be introduced through alkylation reactions using pentyl halides or other suitable alkylating agents.

    Formation of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through etherification reactions using methoxyphenol and appropriate alkylating agents.

    Final Coupling: The final coupling of the benzodiazole intermediate with the methoxyphenoxy group can be achieved through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-IMINO-3-PENTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(2-METHOXYPHENOXY)PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, sulfonates, and other suitable leaving groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound may be investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound may be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-IMINO-3-PENTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(2-METHOXYPHENOXY)PROPAN-2-OL would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Imino-3-ethyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol: Similar structure with an ethyl group instead of a pentyl group.

    1-(2-Imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol: Similar structure with a methyl group instead of a pentyl group.

    1-(2-Imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol: Similar structure with a propyl group instead of a pentyl group.

Uniqueness

The uniqueness of 1-(2-IMINO-3-PENTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(2-METHOXYPHENOXY)PROPAN-2-OL lies in its specific combination of functional groups and the length of the alkyl chain (pentyl group), which may confer distinct biological or chemical properties compared to its analogs.

Properties

Molecular Formula

C22H29N3O3

Molecular Weight

383.5 g/mol

IUPAC Name

1-(2-imino-3-pentylbenzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C22H29N3O3/c1-3-4-9-14-24-18-10-5-6-11-19(18)25(22(24)23)15-17(26)16-28-21-13-8-7-12-20(21)27-2/h5-8,10-13,17,23,26H,3-4,9,14-16H2,1-2H3

InChI Key

WOFILWXIKKUJDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N(C1=N)CC(COC3=CC=CC=C3OC)O

Origin of Product

United States

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